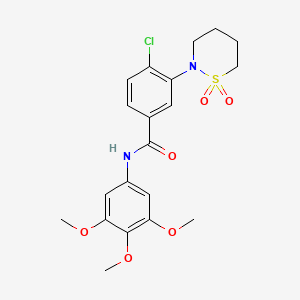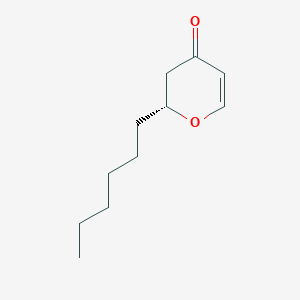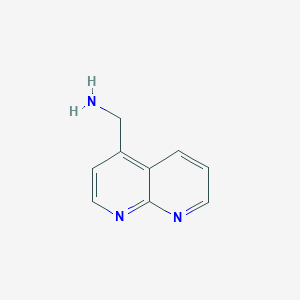
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique combination of functional groups, including a chloro-substituted benzene ring, a dioxido-thiazinane ring, and a trimethoxyphenyl group, which may contribute to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazinane ring: This step might involve the cyclization of a suitable precursor containing sulfur and nitrogen atoms under oxidative conditions to form the 1,2-thiazinane ring.
Introduction of the chloro group: Chlorination of a benzene derivative using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with trimethoxyphenyl group: This step could involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the benzene ring.
Formation of the benzamide: The final step might involve the reaction of the intermediate with an amine or an amide-forming reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The thiazinane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride for reduction reactions.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides or thiazinanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamides.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes, receptors, or ion channels. The presence of the chloro, dioxido-thiazinane, and trimethoxyphenyl groups may enhance its binding affinity and specificity towards certain targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the thiazinane ring.
3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide: Lacks the chloro group.
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Lacks the trimethoxyphenyl group.
Uniqueness
The unique combination of functional groups in 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific properties.
特性
分子式 |
C20H23ClN2O6S |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O6S/c1-27-17-11-14(12-18(28-2)19(17)29-3)22-20(24)13-6-7-15(21)16(10-13)23-8-4-5-9-30(23,25)26/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) |
InChIキー |
MPOKJDHJYRQOQI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
![7-(Trimethylsilyl)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12624384.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)

![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)

![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)

